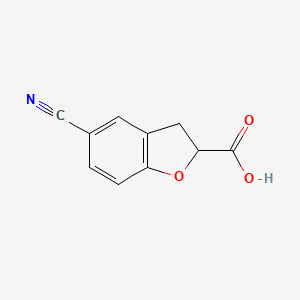

5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid

Description

Properties

IUPAC Name |

5-cyano-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,9H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFRJRIBIJEVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve optimizing the synthetic routes to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

The compound 5-cyano-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science.

Chemical Properties and Structure

This compound is characterized by its unique structure that includes a benzofuran moiety with a cyano group and a carboxylic acid functional group. Its chemical formula is , and it exhibits properties typical of carboxylic acids and nitriles, such as acidity and reactivity towards nucleophiles.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties:

- Anticancer Activity : Some derivatives of benzofuran compounds have shown promising results in inhibiting cancer cell proliferation. The presence of the cyano group may enhance biological activity by increasing lipophilicity and facilitating cellular uptake.

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as cyclization and functional group transformations.

- Building Block for Pharmaceuticals : The versatility of this compound allows it to be a precursor for various pharmaceutical agents, particularly those targeting neurological disorders.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : Its carboxylic acid functionality allows for incorporation into polymer matrices, potentially enhancing mechanical properties or introducing new functionalities.

- Dyes and Pigments : Due to its chromophoric characteristics, derivatives of this compound can be explored as dyes or pigments in various applications, including textiles and coatings.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzofuran derivatives, including this compound. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents.

Case Study 2: Synthesis Methodology

Research detailed in Synthetic Communications demonstrated an efficient synthetic route to obtain this compound from readily available starting materials. This method involved a one-pot reaction that simplifies the synthesis process while maintaining high yields.

Mechanism of Action

The mechanism of action of 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, certain benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-cyano-2,3-dihydrobenzofuran-2-carboxylic acid can be elucidated by comparing it to related dihydrobenzofuran and benzofuran derivatives. Key distinctions arise from substituent variations at position 5 and modifications to the core scaffold.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Pharmacological Activity The cyano group in the target compound enhances its potency as a PPARα/γ agonist compared to fibrates (e.g., fibric acid derivatives), which typically exhibit micromolar-range activity. Constrained dihydrobenzofuran scaffolds with -CN substituents achieve nanomolar affinity, likely due to improved target binding and metabolic stability . Methoxy and methyl substituents (e.g., 5-methoxy or 5-methyl analogues) are associated with reduced electron-withdrawing effects, leading to weaker interactions with nuclear receptors like PPAR. These derivatives are more commonly utilized as intermediates or in anticancer agent synthesis .

Biological Applications Anticancer Potential: Benzofuran-2-carboxylic acid derivatives with methoxy or hydroxy groups (e.g., 5-methoxy variants) demonstrate moderate anticancer activity by inhibiting NF-κB signaling. Antimicrobial Activity: Derivatives fused with isoxazole rings (e.g., 5-(2-methyl-dihydrobenzofuran)isoxazole-3-carboxylic acid) exhibit broad-spectrum antimicrobial properties, though their efficacy is structure-dependent .

However, this may also reduce membrane permeability, necessitating formulation optimization for drug delivery . Caffeic acid (3,4-dihydroxybenzeneacrylic acid), while structurally distinct, shares applications in antioxidant research but lacks the constrained bicyclic framework of dihydrobenzofurans, resulting in lower metabolic stability .

Biological Activity

5-Cyano-2,3-dihydrobenzofuran-2-carboxylic acid (CBCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with a cyano group and a carboxylic acid functional group. Its chemical formula is CHNO and it has a molecular weight of 195.17 g/mol. The presence of the cyano group enhances its reactivity and potential for biological interaction.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2,3-dihydrobenzofuran-2-carboxylic acids exhibit potent anticancer activities. For instance:

- Cytotoxicity : CBCA and its derivatives were tested against various human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. The results indicated significant cytotoxic effects at low micromolar concentrations, with some derivatives showing IC values below 1 µM .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of the NF-κB pathway, which is crucial for cell survival and proliferation in many cancers. Inhibition of this pathway leads to increased apoptosis in cancer cells .

Metabolic Regulation

In addition to its anticancer properties, CBCA has been identified as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a vital role in lipid metabolism and glucose homeostasis:

- Cholesterol and Triglyceride Lowering : In animal models, compounds derived from CBCA have shown significant cholesterol- and triglyceride-lowering effects at doses lower than those required for existing PPARα agonists like fenofibrate . This suggests potential applications in treating dyslipidemia.

Structure-Activity Relationship (SAR)

The biological activity of CBCA is highly influenced by its structural modifications. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Cyano Group | Enhances cytotoxicity |

| Carboxylic Acid | Essential for activity |

| Substituents on Benzene Ring | Modulate potency and selectivity |

These findings underscore the importance of specific structural elements in optimizing the therapeutic potential of CBCA derivatives.

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of CBCA derivatives on several cancer cell lines using the MTT assay. The results indicated that:

- Compound 3m exhibited the highest selectivity index, indicating preferential toxicity towards cancer cells over normal cells.

- Flow cytometry analysis revealed that treatment with compound 3m led to G0/G1 phase arrest in MDA-MB-231 cells, suggesting a mechanism involving cell cycle disruption .

Study 2: Metabolic Effects in Animal Models

In another study involving Syrian hamsters and Beagle dogs, selected CBCA derivatives were administered to assess their effects on lipid profiles. Results showed:

Q & A

Q. What are the established synthetic routes for 5-cyano-2,3-dihydrobenzofuran-2-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclization of substituted benzofuran precursors followed by nitrile introduction. For example, enantioselective acylation using lipases (e.g., Pseudomonas cepacia lipase) can achieve stereochemical control in dihydrobenzofuran derivatives . Purification via recrystallization or chromatography (e.g., HPLC with C18 columns) is critical to isolate >95% pure product. Purity validation should combine NMR, HPLC-MS, and elemental analysis .

Q. How does the solubility and stability of this compound influence experimental design?

The compound’s carboxylic acid group confers pH-dependent solubility, with improved solubility in polar aprotic solvents (e.g., DMSO) at alkaline pH. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure are essential, as dihydrobenzofurans may undergo photodegradation . Pre-experiment stability assays using UV-Vis spectroscopy are recommended .

Q. What spectroscopic methods are most effective for structural characterization?

Key techniques include:

- NMR : H and C NMR to confirm the dihydrobenzofuran backbone and cyano group position .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and 1700 cm (carboxylic acid C=O) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., cyano vs. halogen substituents) affect biological activity?

The cyano group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like NF-κB or PPARγ. Comparative studies with bromo- or methoxy-substituted analogues (e.g., 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid) show reduced anticancer activity in vitro, suggesting the cyano group’s role in modulating bioactivity . SAR studies should employ in silico docking (e.g., AutoDock Vina) paired with cellular assays (e.g., IC measurements in cancer cell lines) .

Q. What computational models predict the compound’s interaction with nuclear receptors like PPARγ?

Molecular dynamics simulations reveal that the dihydrobenzofuran scaffold mimics fibric acid conformations, while the cyano group forms hydrogen bonds with PPARγ’s Tyr473 residue. Free energy perturbation (FEP) calculations quantify binding energy differences between enantiomers, guiding stereoselective design .

Q. What in vitro/in vivo models validate its anti-inflammatory or anticancer mechanisms?

- In vitro : NF-κB inhibition assays (e.g., LPS-induced TNF-α suppression in macrophages) .

- In vivo : Xenograft models (e.g., murine breast cancer) with dose-dependent tumor growth inhibition (e.g., 10–50 mg/kg, oral administration). Pharmacokinetic studies must assess metabolite formation, as carboxylic acids often undergo glucuronidation .

Q. How can enantioselective synthesis be optimized for R- and S-enantiomers?

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents (e.g., tert-butyl methyl ether) achieves >90% enantiomeric excess (ee) for dihydrobenzofuran derivatives. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Proteome-wide kinase profiling (e.g., KINOMEscan) identifies selectivity issues. For example, the compound’s dihydrobenzofuran core may inhibit CDK2/4/6, requiring counter-screens against these kinases. Dose-response curves (10 nM–10 μM) differentiate primary targets from secondary hits .

Methodological Guidance

- Contradictory Data Analysis : If biological activity varies between studies (e.g., PPARγ activation in nanomolar vs. micromolar ranges), validate assay conditions (e.g., ligand concentrations, cell type-specific receptor expression) .

- Stereochemical Purity : Use circular dichroism (CD) spectroscopy to confirm enantiomer integrity during long-term storage .

- Toxicity Screening : Prioritize Ames tests for mutagenicity and hERG channel binding assays to rule out cardiac risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.